3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid

Description

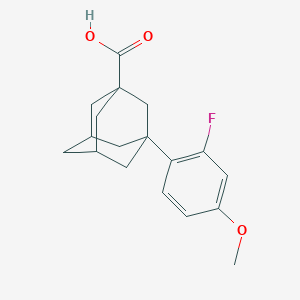

3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid is a fluorinated adamantane derivative characterized by a 2-fluoro-4-methoxyphenyl substituent at the 3-position of the adamantane core and a carboxylic acid group at the 1-position. This compound has garnered interest due to the unique electronic and steric effects imparted by fluorine and methoxy groups, which may enhance metabolic stability, binding affinity, or solubility compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FO3/c1-22-13-2-3-14(15(19)5-13)17-6-11-4-12(7-17)9-18(8-11,10-17)16(20)21/h2-3,5,11-12H,4,6-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMFEKZUTNZVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivativesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups onto the phenyl ring .

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 304.36 g/mol. It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. This compound is also investigated for potential biological activities, including antimicrobial and antiviral properties, and explored for potential therapeutic applications, particularly in drug design and development. It is also utilized in the development of new materials and as a precursor for various industrial chemicals.

Scientific Research Applications

This compound has diverse applications in chemistry, biology, medicine, and industry. The presence of fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity, while the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Chemistry

- As a building block: It is used in synthesizing more complex molecules and studying reaction mechanisms.

- Reaction types: The compound can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Biology

- Antimicrobial and antiviral properties: It is investigated for its potential biological activities.

- Interaction mechanism: The mechanism of action involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Medicine

- Drug design and development: Explored for potential therapeutic applications.

- Gaucher disease: Hydrophobic adamantyl deoxynojirimycin derivatives have been designed as selective and potent inhibitors of the non-lysosomal glucosylceramidase .

- Influenza A: Adamantane derivatives have shown activity against Influenza A . For example, compound 43 displayed stronger anti-Influenza A 2 properties compared to amantadine .

Industry

- Material development: Utilized in the development of new materials.

- Precursor for chemicals: Used as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Adamantane Derivatives

Structural and Functional Group Variations

Adamantane derivatives are often modified at the 3-position to tune their physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Molecular Comparison

Pharmacological and Functional Insights

- ABC294640 : This compound demonstrates selective inhibition of sphingosine kinase 2 (SPHK2), reducing sphingosine-1-phosphate (S1P) synthesis and rescuing angiotensin II-induced hypertension in mice . The 4-chlorophenyl group and amide side chain contribute to its target specificity and oral bioavailability .

- 3-(4-Methoxyphenyl)adamantane-1-carboxylic Acid : Lacking fluorine, this analog has a lower molecular weight (286.37 vs. ~304.37) and may exhibit reduced metabolic stability compared to the fluorinated derivative. Its SMILES and InChI data suggest moderate polarity, suitable for membrane permeability .

- Triazole/Tetrazole Derivatives: These compounds (e.g., ) are primarily explored in non-pharmacological contexts, such as catalysis or enzyme binding studies, due to their heterocyclic substituents .

Impact of Substituents on Bioactivity

- Fluorine vs.

- Methoxy Position: The 4-methoxy group in both the target compound and its non-fluorinated analog () likely improves solubility, whereas the 2-fluoro-4-methoxy combination in the target compound introduces steric hindrance that could affect receptor binding .

- Amide vs. Carboxylic Acid : ABC294640’s amide side chain enables interactions with SPHK2’s hydrophobic pockets, a feature absent in carboxylic acid derivatives like the target compound .

Biological Activity

3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid is a synthetic compound that belongs to the adamantane family, characterized by its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FO3, with a molecular weight of approximately 304.36 g/mol. The compound features an adamantane core, which is a tricyclic hydrocarbon, substituted with a 2-fluoro-4-methoxyphenyl group and a carboxylic acid functional group. This structure contributes to its distinctive chemical reactivity and biological interactions.

The mechanism of action for this compound involves interactions with various biological targets. The rigid adamantane structure enhances binding affinity to specific receptors or enzymes, potentially modulating their activity. The presence of the methoxy and fluoro substituents may influence the compound's lipophilicity and interaction with biological membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of adamantane derivatives, including this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against U-87 glioblastoma cells, indicating significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-87 | <5 |

| 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid | MDA-MB-231 | 10 |

| Cisplatin | U-87 | <5 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The DPPH radical scavenging method revealed that derivatives similar to this compound exhibit antioxidant activity comparable to that of ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

Several case studies have explored the biological activity of adamantane derivatives:

- Antiviral Activity : Some derivatives have been studied for their antiviral properties, particularly against influenza viruses. The mechanism often involves inhibition of viral replication through interference with viral proteins.

- Neuroprotective Effects : Research has indicated that certain adamantane derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic potential in neurodegenerative diseases.

- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in tumor growth inhibition and reduction of metastasis, demonstrating promising results that warrant further investigation.

Q & A

Q. What are the recommended safety protocols for handling 3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid in laboratory settings?

- Methodological Answer : Based on structurally similar adamantane derivatives (e.g., 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid), handle the compound with full PPE, including chemical-resistant gloves, face shields, and P95 respirators for particulate filtration. Ensure local exhaust ventilation to minimize inhalation of dust or aerosols. Avoid skin/eye contact; in case of exposure, rinse with water for ≥15 minutes and seek medical attention . For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. How can researchers synthesize adamantane-carboxylic acid derivatives with fluorine and methoxy substituents?

- Methodological Answer : For analogous compounds like 3-(carboxymethyl)adamantane-1-carboxylic acid, reflux adamantane precursors with hydrazine hydrate in ethanol for 24 hours, followed by ice-water quenching to isolate crystalline products (92% yield). Adapt this method by substituting fluorinated and methoxylated aryl halides in coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-fluoro-4-methoxyphenyl group .

Q. What spectroscopic techniques are suitable for characterizing adamantane-carboxylic acid derivatives?

- Methodological Answer : Use -NMR to analyze hydrogen-bonding networks in inclusion complexes (e.g., cyclodextrin interactions). For structural confirmation, monitor chemical shifts of hydroxy protons and coupling constants. Pair with FT-IR to identify carboxylic acid C=O stretching (~1700 cm) and fluorine/methoxy group vibrations .

Advanced Research Questions

Q. How does this compound compare to SK inhibitors like ABC294640 in targeting sphingosine kinase isoforms?

- Methodological Answer : Unlike ABC294640 (a competitive SK2 inhibitor with ), evaluate the fluorinated analog’s isoform selectivity using kinase assays with recombinant SK1/SK2. Measure IC values in cancer cell lines (e.g., PC-3 prostate or MDA-MB-231 breast cancer) and assess apoptosis via flow cytometry (Annexin V/PI staining). Compare proteasomal degradation of SK1a using MG132 pre-treatment to confirm mechanism .

Q. What experimental strategies resolve contradictions in toxicity profiles between adamantane derivatives with varying substituents?

- Methodological Answer : Conduct comparative toxicokinetic studies in rodent models. For example, contrast acute oral toxicity (LD) of 3-(2-fluoro-4-methoxyphenyl) derivatives with chlorophenyl analogs (e.g., ABC294640). Use histopathology and serum biomarkers (ALT/AST for hepatotoxicity) to assess organ-specific effects. Address discrepancies in respiratory irritation (H335) by analyzing log values and solubility .

Q. How can in silico modeling optimize the pharmacokinetics of fluorinated adamantane-carboxylic acids?

- Methodological Answer : Perform molecular dynamics simulations to predict blood-brain barrier penetration using polar surface area (PSA) and log calculations. Validate with in vitro permeability assays (e.g., Caco-2 monolayers). Adjust methoxy/fluoro substitution patterns to balance metabolic stability (CYP3A4 inhibition assays) and plasma protein binding (equilibrium dialysis) .

Q. What methodologies confirm target engagement of this compound in vivo?

- Methodological Answer : Use -MRI or radiolabeled -analogs for biodistribution studies in tumor-bearing mice. Pair with pharmacodynamic assays (e.g., sphingosine-1-phosphate levels via LC-MS/MS in plasma/tissue). Validate tumor suppression in xenograft models (e.g., azoxymethane/dextran sulfate sodium-induced tumors) with dose-response studies .

Analytical and Mechanistic Questions

Q. How do fluorine and methoxy substituents influence the hydrogen-bonding capacity of adamantane-carboxylic acids?

- Methodological Answer : Compare -NMR chemical shifts and temperature coefficients of hydroxy protons in cyclodextrin inclusion complexes. Fluorine’s electronegativity may reduce electron density on the aryl ring, weakening hydrogen bonds, while methoxy groups enhance steric hindrance. Use X-ray crystallography to resolve 3D structures .

Q. What role does the adamantane scaffold play in enhancing drug-target residence time?

- Methodological Answer : Conduct surface plasmon resonance (SPR) to measure binding kinetics (, ) between the adamantane derivative and SK isoforms. Compare with non-adamantane inhibitors (e.g., SKI-II) to quantify rigid scaffold effects on . Molecular docking (AutoDock Vina) can identify hydrophobic interactions in the kinase ATP-binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.